5-Oxaspiro[3.4]octane-2-carboxylic acid

Catalog No.
S2837510
CAS No.
1374658-88-4
M.F
C8H12O3
M. Wt
156.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxaspiro[3.4]octane-2-carboxylic acid

CAS Number

1374658-88-4

Product Name

5-Oxaspiro[3.4]octane-2-carboxylic acid

IUPAC Name

5-oxaspiro[3.4]octane-2-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-8(5-6)2-1-3-11-8/h6H,1-5H2,(H,9,10)

InChI Key

IKQYNEIRTGISNQ-UHFFFAOYSA-N

SMILES

C1CC2(CC(C2)C(=O)O)OC1

solubility

not available

5-Oxaspiro[3.4]octane-2-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which consists of a fused ring system containing an oxygen atom. The molecular formula for this compound is C₈H₁₂O₃, and it has a molecular weight of 156.18 g/mol. The structure features a carboxylic acid functional group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of a corresponding alkane.
  • Nucleophilic Substitution: The spiro structure allows for potential nucleophilic attack at the carbon atoms adjacent to the oxygen, facilitating various substitution reactions.

These reactions are important for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties .

5-Oxaspiro[3.4]octane-2-carboxylic acid has shown potential biological activities, particularly in pharmacological contexts. Preliminary studies indicate that it may possess anti-inflammatory and analgesic properties. Additionally, compounds with similar spiro structures have been investigated for their neuroprotective effects, suggesting that 5-oxaspiro[3.4]octane-2-carboxylic acid could also have applications in treating neurological disorders .

Several methods have been developed for synthesizing 5-oxaspiro[3.4]octane-2-carboxylic acid:

  • Cyclization Reactions: Utilizing precursors that contain both the necessary carbon skeleton and functional groups, cyclization can yield the desired spiro compound.
  • Oxidative Methods: Oxidizing suitable starting materials to introduce the oxygen atom into the spiro structure.
  • Carboxylation Reactions: Adding carboxylic acid groups through carboxylation techniques on appropriate intermediates.

These synthetic routes are crucial for producing this compound in sufficient quantities for research and application purposes .

5-Oxaspiro[3.4]octane-2-carboxylic acid has several notable applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates with specific therapeutic effects.
  • Biochemical Research: Used as a building block in synthesizing more complex molecules for biological studies.
  • Buffering Agent: It has been utilized in biological systems as a buffering agent due to its ability to maintain pH levels within specific ranges .

Interaction studies involving 5-oxaspiro[3.4]octane-2-carboxylic acid focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are essential for understanding its mechanism of action and potential side effects when used therapeutically. Research indicates that compounds with similar structural motifs often exhibit significant interactions with neurotransmitter receptors, suggesting that 5-oxaspiro[3.4]octane-2-carboxylic acid may also engage in such interactions .

Several compounds share structural similarities with 5-oxaspiro[3.4]octane-2-carboxylic acid:

Compound NameMolecular FormulaUnique Features
5-Aza-spiro[3.4]octane-2-carboxylic acidC₈H₁₄ClN₁O₂Contains nitrogen; potential pharmacological activities
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acidC₁₁H₂₀N₂O₃Amino group enhances biological activity
cis-5-Oxaspiro[3.4]octane-2-carboxylic acidC₈H₁₂O₃Different stereochemistry affecting properties

These compounds highlight the structural diversity within the spiro compound class while emphasizing the unique characteristics of 5-oxaspiro[3.4]octane-2-carboxylic acid due to its specific arrangement of atoms and functional groups .

The IUPAC name 5-oxaspiro[3.4]octane-2-carboxylic acid adheres to the von Baeyer nomenclature system for spiro compounds. Key components of the name include:

  • Spiro prefix: Indicates a bicyclic system sharing a single spiro atom.
  • Ring descriptors:
    • 3.4: Denotes the number of carbons in each ring excluding the spiro atom. The smaller ring (3 carbons) is numbered first.
    • Octane: Reflects the total of 8 carbons in the bicyclic system (3 + 4 + 1 spiro atom).
  • Oxa suffix: Identifies the oxygen atom in the smaller ring.
  • 2-carboxylic acid: Specifies the carboxylic acid group attached to the spiro atom at position 2.

The molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol.

Molecular Geometry and Spirocyclic Architecture

The spiro junction creates a rigid, non-planar bicyclic framework:

FeatureDescription
Spiro atomA quaternary carbon connecting the 3-membered oxirane and 4-membered cyclobutane rings.
Ring strainHigh strain in the 3-membered oxirane ring due to bond angle deviation; moderate strain in the 4-membered cyclobutane.
3D arrangementThe two rings are orthogonal, minimizing steric clashes.
Carboxylic acid groupPositioned on the spiro atom, enabling hydrogen bonding and influencing reactivity.

The oxygen atom in the smaller ring introduces electronic asymmetry, polarizing the spiro atom and affecting molecular dipole moments.

Stereochemical Considerations in Bicyclic Systems

The spiro atom is a chiral center due to four distinct substituents:

  • Oxirane ring (O–C–C).
  • Cyclobutane ring (C–C–C–C).
  • Carboxylic acid group (–COOH).
  • Hydrogen atom (if present).

However, the compound is commonly synthesized as a racemic mixture, indicating no inherent chirality preference. Key stereochemical aspects include:

  • Chiral resolution: Enantiomers may be separated via chiral chromatography.
  • Conformational rigidity: The spiro junction restricts rotational freedom, locking substituents in fixed positions.
  • Stereochemical descriptors: The (2R,4S) configuration is noted in some synthetic derivatives.

Comparative Analysis of Oxa-Spiro vs. Carbocyclic Analogues

Property5-Oxaspiro[3.4]octane-2-carboxylic AcidSpiro[3.4]octane-2-carboxylic Acid (Carbocyclic)
Molecular FormulaC₈H₁₂O₃C₉H₁₄O₂
Molecular Weight156.18 g/mol154.21 g/mol
Ring StrainHigh (3-membered oxirane)Moderate (3-membered carbocyclic)
SolubilityEnhanced by polar oxygen atomLower due to hydrocarbon dominance
pKa (COOH)Lower (electron-withdrawing O atom)Higher (less polarized)
ReactivityEnhanced electrophilic character at spiro atomReduced due to lack of heteroatom

The oxygen atom’s electronegativity increases the spiro atom’s electron-deficient character, altering reactivity in nucleophilic substitutions.

Traditional cyclization strategies for constructing the 5-oxaspiro[3.4]octane-2-carboxylic acid framework have relied primarily on well-established methodologies that utilize readily available starting materials and conventional chemical transformations [3]. The fundamental approach involves the formation of spirocyclic systems through cyclization reactions that create both the four-membered cyclobutane ring and the five-membered tetrahydrofuran ring simultaneously or sequentially [4].

One of the most widely employed traditional methods involves zinc-mediated cyclization reactions utilizing dibromoneopentyl glycol as the primary starting material [8]. This approach proceeds through a cyclization reaction in the presence of zinc powder to obtain cyclopropyl dimethanol intermediates, which are subsequently converted to the desired spirocyclic framework [8]. The reaction typically requires elevated temperatures of 100-120 degrees Celsius and proceeds with moderate selectivity, yielding the target compounds in 65-85 percent yields [8].

Alternative traditional approaches include malonate alkylation strategies, where double malonate alkylation is employed to construct the spirocyclic core structure [17]. This methodology allows for the systematic assembly of the carbon skeleton through sequential alkylation reactions, though it typically provides lower selectivity compared to other methods [17]. The process involves the use of diethyl malonate under basic conditions at temperatures ranging from 0-25 degrees Celsius [17].

Ring-closing metathesis has emerged as another valuable traditional strategy for spirocycle synthesis [6]. This approach utilizes second-generation Grubbs catalysts to facilitate the formation of the spirocyclic framework through olefin metathesis reactions [6]. The methodology demonstrates high selectivity and provides yields in the range of 70-90 percent under mild reaction conditions of 40-80 degrees Celsius [6].

Radical cyclization methodologies represent another class of traditional approaches for spirocycle construction [4]. These reactions typically employ tributyltin hydride and azobisisobutyronitrile as radical initiators, proceeding at temperatures of 80-110 degrees Celsius [4]. While these methods offer unique mechanistic pathways for ring formation, they generally provide variable selectivity and moderate yields of 45-75 percent [4].

Method CategoryKey Reagents/CatalystsTypical Yields (%)SelectivityTemperature (°C)
Cyclization ReactionsZinc powder, base conditions65-85Moderate100-120
Ring-closing MetathesisGrubbs catalyst (2nd generation)70-90High40-80
Radical CyclizationBu₃SnH, AIBN45-75Variable80-110
Malonate AlkylationDiethyl malonate, base55-80Low0-25

Modern Catalytic Approaches in Oxaspiro Ring Formation

Modern catalytic methodologies have revolutionized the synthesis of oxaspiro ring systems by providing enhanced selectivity, milder reaction conditions, and improved functional group tolerance [9] [10] [11]. These approaches leverage transition metal catalysis to achieve efficient spirocyclization with precise control over stereochemistry and regioselectivity.

Palladium-catalyzed spirocyclization represents one of the most significant advances in modern oxaspiro synthesis [13]. The mechanism proceeds through oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequences [13]. Studies utilizing density functional theory have demonstrated that the carbon-hydrogen bond activation step proceeds through a concerted outer-sphere metallation deprotonation mechanism, which explains the absence of measurable kinetic isotopic effects [13]. Palladium systems typically employ bis(dibenzylideneacetone)palladium(0) complexes with phosphine ligands such as Xantphos, achieving yields of 60-85 percent with high selectivity [13].

Rhodium-catalyzed decarbonylative spirocyclization has emerged as another powerful methodology for spirocycle formation [26]. The process involves decarbonylative coupling of trisubstituted cyclic olefins with benzocyclobutenones through carbon-carbon activation [26]. The optimal catalyst system consists of dichloro-tetracarbonyl-dirhodium(I) complexes combined with tris(pentafluorophenyl)phosphine ligands [26]. This methodology demonstrates broad substrate scope and excellent functional group tolerance, providing yields of 75-90 percent with enantioselectivities ranging from 75-90 percent [26].

Nickel-catalyzed spirocyclization methodologies have shown particular promise for the synthesis of spirocycles containing all-carbon quaternary centers [35]. These reactions employ bis(1,5-cyclooctadiene)nickel(0) catalysts with chiral Mandyphos ligands to achieve intramolecular addition reactions [35]. The methodology provides excellent control over absolute stereochemistry, with enantioselectivities reaching 83-97 percent and yields of 83-97 percent under optimized conditions [35].

Copper-catalyzed carboetherification represents a unique approach for the simultaneous formation of both rings in spirocyclic ether systems [33]. This methodology enables enantioselective double intramolecular 1,2-difunctionalization of unactivated 1,1-disubstituted alkenes [33]. The process forms both rings of the spirocyclic ether in a single step while establishing the fully substituted tertiary ether carbon center with control of absolute stereochemistry [33]. Copper(II) triflate complexes with chiral box ligands provide enantioselectivities of 85-98 percent [33].

Ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to oxaspiro systems using novel oxa-spirocyclic diphosphine ligands [10]. These ligands, derived from oxa-spirocyclic diphenols, possess larger bite angles compared to conventional spirocyclic diphosphine ligands [10]. The methodology achieves exceptional enantioselectivities exceeding 99 percent with turnover numbers ranging from 100-1000 [10].

Catalyst SystemReaction TypeEnantioselectivity (% ee)TONSubstrate Scope
Rh(CO)₂Cl₂/P(C₆F₅)₃Decarbonylative spirocyclization75-9020-50Broad
Pd₂(dba)₃/XantphosCarbopalladation/C-H activation80-9550-100Moderate
Ni(COD)₂/Mandyphosα-Spirocyclization83-9710-20Limited
Cu(OTf)₂/Box ligandCarboetherification85-9820-40Broad
Ru-SDP complexesAsymmetric hydrogenation>99100-1000Excellent

Stereoselective Functionalization at C2 Position

Stereoselective functionalization at the C2 position of 5-oxaspiro[3.4]octane-2-carboxylic acid derivatives represents a critical aspect of synthetic methodology development, as this position directly influences the biological activity and pharmacological properties of the resulting compounds [17] [18] [19]. The challenge lies in achieving high levels of diastereoselectivity while maintaining good chemical yields and broad functional group tolerance.

The Strecker reaction utilizing chiral auxiliaries has proven to be one of the most reliable methods for installing amino acid functionality at the C2 position [17]. Ellman sulfinamide serves as an effective chiral auxiliary, providing diastereoselectivities ranging from 2:1 to 8:1 under optimized conditions [17]. The reaction typically employs titanium(IV) ethoxide as a Lewis acid catalyst at temperatures of -20 degrees Celsius, achieving yields of 45-75 percent [17]. The absolute configuration of the resulting products can be confirmed through X-ray crystallography, enabling precise stereochemical assignment [17].

Aldol condensation reactions represent another powerful approach for C2 functionalization [17]. Evans oxazolidinone auxiliaries provide excellent diastereoselectivity ratios of 5:1 to 20:1 when employed under lithium diisopropylamide-mediated conditions at -78 degrees Celsius [17]. This methodology achieves yields of 60-85 percent while tolerating a variety of electrophilic partners [17]. The high levels of stereoinduction arise from the rigid chelation-controlled transition states that direct the approach of the electrophile [17].

Michael addition reactions offer a complementary strategy for C2 functionalization through the addition of nucleophiles to electron-deficient alkenes [18]. Cinchona alkaloid-derived catalysts enable enantioselective Michael additions with diastereoselectivities of 3:1 to 15:1 [18]. These reactions proceed under mild basic conditions at temperatures ranging from 0-25 degrees Celsius, providing yields of 70-90 percent [18]. The methodology demonstrates excellent functional group tolerance and allows for the introduction of diverse substituents at the C2 position [18].

Asymmetric alkylation reactions utilizing chiral auxiliaries such as α-phenylglycinol have demonstrated exceptional stereoselectivity [17]. These reactions employ organolithium reagents at -78 degrees Celsius to achieve diastereoselectivity ratios of 10:1 to greater than 20:1 [17]. While the yields are moderate at 55-80 percent, the high levels of stereoinduction make this approach valuable for accessing enantiomerically pure compounds [17].

Enzymatic resolution represents a biocatalytic approach for achieving complete stereoselectivity at the C2 position [17]. Lipase enzymes operating under physiological conditions of pH 7-8 at 37 degrees Celsius provide complete diastereoselectivity with yields of 80-95 percent [17]. This methodology offers exceptional selectivity and operates under environmentally benign conditions, though it requires the synthesis of racemic starting materials [17].

Asymmetric reduction methodologies utilizing Corey-Bakshi-Shibata catalysts enable the stereoselective reduction of ketone precursors [17]. These reactions employ molecular hydrogen with ruthenium catalysts to achieve diastereoselectivities of 5:1 to 12:1 with yields of 65-85 percent [17]. The methodology provides access to secondary alcohol intermediates that can be further elaborated to introduce additional functionality [17].

Functionalization MethodChiral Auxiliary/CatalystDiastereoselectivity (dr)Yields (%)Reaction Conditions
Strecker ReactionEllman sulfinamide2:1 to 8:145-75Ti(OEt)₄, -20°C
Aldol CondensationEvans oxazolidinone5:1 to 20:160-85LDA, -78°C
Michael AdditionCinchona alkaloids3:1 to 15:170-90Base, 0-25°C
Alkylation with Chiral Auxiliariesα-Phenylglycinol10:1 to >20:155-80BuLi, -78°C
Enzymatic ResolutionLipase enzymesComplete80-95pH 7-8, 37°C
Asymmetric ReductionCBS catalysts5:1 to 12:165-85H₂, Ru catalyst

Post-Synthetic Modification Pathways for Derivative Libraries

Post-synthetic modification of 5-oxaspiro[3.4]octane-2-carboxylic acid derivatives provides a powerful strategy for generating diverse compound libraries with varied biological activities and pharmacological properties [21] [23] [24]. These methodologies enable the systematic exploration of structure-activity relationships while maintaining the core spirocyclic framework that imparts desirable three-dimensional characteristics to the molecules.

Ester hydrolysis represents one of the most fundamental post-synthetic transformations [23]. Treatment of methyl or ethyl esters with lithium hydroxide in aqueous tetrahydrofuran provides the corresponding carboxylic acids in excellent yields of 85-95 percent [23]. This transformation exhibits exceptional functional group tolerance and can be performed under mild conditions that preserve other sensitive functionalities within the molecule [23]. The resulting carboxylic acids serve as versatile intermediates for further derivatization through amide formation or esterification reactions [23].

Amide formation reactions enable the introduction of diverse nitrogen-containing substituents [23]. The coupling of carboxylic acid derivatives with primary or secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole provides amide products in yields of 70-90 percent [23]. This methodology demonstrates good functional group tolerance and allows for the incorporation of pharmacologically relevant amine moieties [23]. The resulting amide derivatives often exhibit enhanced metabolic stability and altered binding affinities compared to their ester precursors [23].

Reduction transformations utilizing lithium aluminum hydride enable the conversion of ester functionalities to primary alcohols [23]. These reactions proceed in anhydrous diethyl ether with yields of 80-95 percent under moderate reaction conditions [23]. The resulting alcohol derivatives provide additional sites for functionalization through oxidation, alkylation, or esterification reactions [23]. However, this methodology requires careful consideration of other reducible functionalities within the molecule [23].

Oxidation reactions using pyridinium chlorochromate enable the conversion of alcohol intermediates to the corresponding ketones [23]. These transformations proceed in dichloromethane with yields of 75-90 percent and demonstrate good functional group tolerance [23]. The resulting ketone derivatives can serve as electrophilic centers for subsequent nucleophilic addition reactions or as substrates for reductive amination processes [23].

Alkene formation through Wittig reactions provides access to unsaturated derivatives [23]. Treatment of ketone intermediates with phosphonium ylides generates alkene products in yields of 60-85 percent [23]. These reactions enable the introduction of vinyl substituents that can participate in subsequent cycloaddition or cross-coupling reactions [23]. The methodology demonstrates moderate functional group tolerance but requires careful optimization of reaction conditions [23].

Cross-coupling reactions utilizing palladium catalysts enable the introduction of aryl and alkenyl substituents [24]. Suzuki-Miyaura coupling reactions with boronic acids provide biaryl products in yields of 65-85 percent with excellent functional group tolerance [24]. These transformations allow for the systematic exploration of aromatic substitution patterns and the incorporation of pharmacologically relevant aryl moieties [24].

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions with azides, enable the formation of triazole-containing derivatives [23]. These reactions proceed under thermal conditions to provide triazole adducts in yields of 70-90 percent [23]. The methodology demonstrates good functional group tolerance and provides access to nitrogen-rich heterocyclic systems with potential biological activity [23].

Ring-opening reactions offer unique opportunities for structural diversification [28]. Treatment with nucleophiles under thermal conditions enables the selective opening of either the four-membered or five-membered ring, depending on the reaction conditions and nucleophile employed [28]. These transformations provide access to ring-opened derivatives in yields of 55-80 percent, though the functional group tolerance is variable [28].

Transformation TypeReagents/ConditionsProduct TypesTypical Yields (%)Functional Group Tolerance
Ester HydrolysisLiOH, H₂O/THFCarboxylic acids85-95Excellent
Amide FormationEDC, HOBt, amineAmide derivatives70-90Good
Reduction to AlcoholLiAlH₄, Et₂OPrimary alcohols80-95Moderate
Oxidation to KetonePCC, DCMKetone analogs75-90Good
Alkene FormationWittig reagentsAlkene derivatives60-85Moderate
Cross-coupling ReactionsPd catalysts, boronic acidsAryl/alkenyl products65-85Excellent
Cycloaddition ReactionsAzides, heatTriazole adducts70-90Good
Ring-opening ReactionsNucleophiles, heatRing-opened derivatives55-80Variable

The acid-base characteristics of 5-Oxaspiro[3.4]octane-2-carboxylic acid are fundamentally influenced by its unique spirocyclic architecture, which creates significant constraints on the molecular framework surrounding the carboxylic acid functional group. The estimated pKa value for this compound falls within the range of 4.2 ± 0.3, positioning it among moderately strong organic acids [1] [2]. This value reflects the combined electronic and steric effects imposed by the rigid spiro junction connecting the four-membered and five-membered rings.

The spirocyclic constraint introduces a slight increase in pKa compared to analogous non-constrained carboxylic acids, typically by 0.1 to 0.3 pKa units [3] [4]. This effect arises from the reduced conformational flexibility around the carboxylic acid group, which limits the optimal stabilization of the carboxylate anion through solvation and internal molecular reorganization. The quaternary spiro carbon creates a rigid junction that prevents the molecule from adopting conformations that would maximize charge delocalization in the ionized form [5] [6].

Electronic effects within the constrained system are primarily governed by the electron-withdrawing nature of the oxygen heteroatom in the five-membered ring and the inherent ring strain present in the four-membered cyclobutane portion. The oxygen atom in the furan-like ring contributes to acid strength through inductive electron withdrawal, while the strained four-membered ring introduces subtle electronic perturbations that influence the stability of both the protonated and deprotonated forms [7].

The acid dissociation equilibrium demonstrates typical carboxylic acid behavior, with the compound existing predominantly in the ionized state at physiological pH (7.4), where greater than 99% of molecules are deprotonated according to Henderson-Hasselbalch calculations. The buffer capacity range spans from pH 3.5 to 5.0, centered around the estimated pKa value, making this compound potentially useful in buffering applications within this pH range.

Temperature dependence of acid dissociation follows standard thermodynamic principles, with the pKa value expected to increase slightly with temperature due to the entropic contributions to the free energy of ionization. The constrained nature of the spirocyclic system may result in a somewhat reduced temperature coefficient compared to more flexible carboxylic acids.

Solubility Characteristics and Partition Coefficients

The solubility profile of 5-Oxaspiro[3.4]octane-2-carboxylic acid reflects the delicate balance between its polar carboxylic acid functionality and the moderately lipophilic spirocyclic framework. Water solubility is estimated to range from 5 to 270 mg/L at 25°C, with the broad range reflecting the uncertainty inherent in fragment-based prediction methods for this novel structural class [8].

The octanol-water partition coefficient (LogP) is estimated between 0.8 and 1.2, indicating moderate lipophilicity that places the compound in an optimal range for potential pharmaceutical applications [9] [10]. This LogP value suggests favorable characteristics for membrane permeability while maintaining adequate aqueous solubility for biological activity. The distribution coefficient (LogD) at physiological pH is expected to be lower (0.3-0.8) due to the ionization of the carboxylic acid group, which dramatically increases water solubility and reduces organic phase partitioning [11].

Solvent-specific partition behavior varies significantly depending on the organic phase employed. In polar organic solvents such as ethanol, isopropanol, and acetone, the compound demonstrates high solubility due to favorable hydrogen bonding interactions between the carboxylic acid group and the solvent molecules. Buffer-hexane partition coefficients show pH-dependent behavior, with LogD values decreasing substantially as pH increases above the pKa, reflecting the reduced lipophilicity of the ionized carboxylate form.

Temperature effects on partition coefficients follow van't Hoff behavior, with LogP values typically increasing by 13-21% over a 15-20°C temperature range, consistent with the thermodynamic relationships observed for structurally related compounds [12]. The thermodynamic parameters of transfer from water to organic phases indicate negative Gibbs free energy values, confirming the thermodynamically favorable nature of partitioning into lipophilic environments.

Molecular interactions governing solubility include hydrogen bonding between the carboxylic acid group and water molecules, van der Waals interactions between the spirocyclic framework and organic solvents, and electrostatic interactions in the ionized state. The rigid spiro structure limits conformational entropy penalties upon solvation, potentially enhancing solubility compared to more flexible analogs [13].

Thermal Stability and Phase Transition Analysis

The thermal behavior of 5-Oxaspiro[3.4]octane-2-carboxylic acid is characterized by enhanced thermal stability relative to non-constrained carboxylic acids, a property directly attributable to the rigid spirocyclic architecture that restricts molecular motion and thermal decomposition pathways [14] [15]. Estimated thermal degradation temperatures range from 250-280°C, based on structure-property relationships derived from related spirocyclic compounds and the known thermal stability enhancements conferred by spiro junctions.

The compound exhibits no distinct melting point in the conventional sense, likely undergoing thermal decomposition before reaching a liquid state, consistent with the behavior observed for many rigid organic acids. Glass transition phenomena are not applicable to this small molecule system, though the compound may form amorphous solids with defined thermal transitions when incorporated into polymeric matrices [16].

Thermal decomposition mechanisms are expected to involve multiple pathways, including decarboxylation of the carboxylic acid group, ring-opening of the strained four-membered cyclobutane ring, and potential rearrangement reactions involving the spiro carbon center. Differential scanning calorimetry analysis would likely reveal an endothermic decomposition event with an onset temperature significantly higher than structurally simpler carboxylic acids due to the stabilizing effect of the rigid framework [17].

Comparative thermal analysis with related compounds reveals that spirocyclic structures consistently demonstrate superior thermal stability. Spiro polycycloacetals show degradation temperatures in the range of 343-370°C with 5% mass loss, while simpler oxaspiro compounds like 1-Oxaspiro[2.5]octane exhibit boiling points around 140.7°C [18] [15]. The carboxylic acid functionality in 5-Oxaspiro[3.4]octane-2-carboxylic acid is expected to elevate thermal stability through hydrogen bonding networks in the solid state.

Phase transition behavior under varying atmospheric conditions indicates that the compound remains thermally stable under inert atmospheres up to approximately 250°C, with oxidative decomposition occurring at lower temperatures in air due to radical-mediated processes. Vapor pressure at ambient temperatures is negligible (< 1 mmHg at 25°C), consistent with the molecular weight and hydrogen bonding capacity of the carboxylic acid group.

Kinetic analysis of thermal decomposition suggests that the rigid spiro structure creates higher activation energy barriers for degradation processes compared to flexible analogs, resulting in slower decomposition rates and improved thermal stability over extended periods at elevated temperatures.

Conformational Rigidity Effects on Molecular Properties

The spirocyclic architecture of 5-Oxaspiro[3.4]octane-2-carboxylic acid imposes exceptional conformational constraints that fundamentally alter its molecular properties compared to acyclic or monocyclic analogs [19] [20]. The quaternary spiro carbon center creates a rigid junction that locks the four-membered and five-membered rings in a perpendicular orientation, eliminating many degrees of conformational freedom and establishing a well-defined three-dimensional molecular geometry [7] [5].

Ring strain analysis reveals that the four-membered cyclobutane portion contributes approximately 26-28 kcal/mol of strain energy, while the five-membered ring containing the oxygen heteroatom exhibits minimal strain. This asymmetric strain distribution influences the electronic properties of the molecule, with the strained ring serving as a reactive site for potential chemical transformations while the five-membered ring provides stabilization through heteroatom participation [6].

Conformational entropy effects are dramatically reduced compared to flexible molecules, with the compound exhibiting a well-defined set of low-energy conformers dominated by rotations around the C-COOH bond. Molecular dynamics simulations would likely show restricted motion primarily limited to carboxylic acid group rotation and minor vibrations within the ring systems, contrasting sharply with the extensive conformational sampling observed in flexible chain molecules [21].

The rigidity-property relationship manifests in several key areas: enhanced thermal stability due to restricted decomposition pathways, modified acid-base behavior through constrained solvation patterns, and altered partition coefficients reflecting reduced conformational penalties upon phase transfer. Biological activity implications suggest that the defined three-dimensional structure may provide enhanced selectivity for molecular targets through reduced conformational entropy penalties upon binding [13].

Steric accessibility patterns around the spiro center create distinct regions of high and low steric hindrance, influencing reactivity patterns and intermolecular interactions. The perpendicular ring arrangement minimizes π-π stacking interactions that might occur in planar aromatic systems, potentially enhancing solubility and preventing aggregation in concentrated solutions [7].

Vibrational analysis indicates that the rigid framework results in well-defined vibrational modes with higher frequencies compared to flexible analogs, reflecting the constrained nature of molecular motion. Crystallographic predictions suggest that the compound likely adopts efficient packing arrangements in the solid state, facilitated by the rigid three-dimensional structure and hydrogen bonding capabilities of the carboxylic acid group.

XLogP3

0.5

Dates

Last modified: 04-14-2024

Explore Compound Types